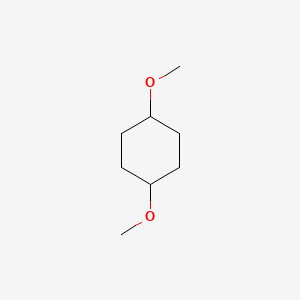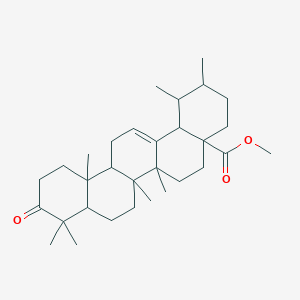![molecular formula C23H29ClFN3O5 B12097675 4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxido-4-piperidinyl]-2-methoxybenzamide CAS No. 104860-75-5](/img/structure/B12097675.png)
4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxido-4-piperidinyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cisapride N-Oxide is a derivative of cisapride, a gastroprokinetic agent that increases motility in the upper gastrointestinal tract. Cisapride acts as a serotonin 5-HT4 receptor agonist, indirectly stimulating the release of acetylcholine in the enteric nervous system . Cisapride N-Oxide is a metabolite of cisapride, produced through biotransformation by human cytochrome P450 enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-oxides, including Cisapride N-Oxide, typically involves the oxidation of tertiary amines. Common reagents for this oxidation include sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, and sodium perborate in acetic acid . The reaction conditions are generally mild, and the choice of reagent depends on the specific substrate and desired yield.
Industrial Production Methods
Industrial production of Cisapride N-Oxide would likely follow similar oxidation processes, utilizing efficient and scalable methods such as continuous flow reactors with titanium silicalite (TS-1) and hydrogen peroxide in methanol . These methods offer advantages in terms of safety, efficiency, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Cisapride N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent amine.
Substitution: N-oxide compounds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, hydrogen peroxide, and sodium perborate are common oxidizing agents
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can produce more highly oxidized derivatives, while reduction can yield the parent amine.
Wissenschaftliche Forschungsanwendungen
Cisapride N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of tertiary amines.
Biology: Investigated for its interactions with cytochrome P450 enzymes and its role in metabolic pathways.
Industry: Utilized in the development of new prokinetic agents and as a reference compound in analytical chemistry.
Wirkmechanismus
Cisapride N-Oxide exerts its effects through the stimulation of serotonin 5-HT4 receptors, similar to cisapride . This stimulation increases the release of acetylcholine in the enteric nervous system, enhancing gastrointestinal motility . The molecular targets include the serotonin receptors and the pathways involved in acetylcholine release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisapride: The parent compound, also a serotonin 5-HT4 receptor agonist.
Metoclopramide: Another prokinetic agent, but with central antidopaminergic effects.
Domperidone: A prokinetic agent with peripheral antidopaminergic effects.
Uniqueness
Cisapride N-Oxide is unique due to its specific metabolic pathway and its role as a metabolite of cisapride. It provides insights into the biotransformation processes and the pharmacokinetic properties of prokinetic agents .
Eigenschaften
CAS-Nummer |
104860-75-5 |
|---|---|
Molekularformel |
C23H29ClFN3O5 |
Molekulargewicht |
481.9 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H29ClFN3O5/c1-31-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(30,14-22(20)32-2)9-3-11-33-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29) |
InChI-Schlüssel |
CUZUZCKCMMWXEA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C[N+](CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12097593.png)
![2-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B12097595.png)

![5-Bromospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane]](/img/structure/B12097602.png)




![(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol](/img/structure/B12097635.png)
amine](/img/structure/B12097641.png)

![2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B12097656.png)

